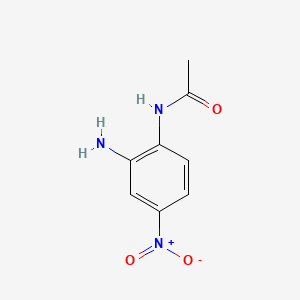
Benzhydrol, alpha-((tert-butylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydrol, alpha-((tert-butylamino)methyl)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and stability. The compound is characterized by the presence of a benzhydrol group attached to an alpha carbon, which is further connected to a tert-butylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrol, alpha-((tert-butylamino)methyl)- typically involves the reaction of benzhydrol with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of benzhydrol, alpha-((tert-butylamino)methyl)- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzhydrol, alpha-((tert-butylamino)methyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrol ketones, while reduction can produce benzhydrol alcohols .
Wissenschaftliche Forschungsanwendungen
Benzhydrol, alpha-((tert-butylamino)methyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of biochemical pathways and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism by which benzhydrol, alpha-((tert-butylamino)methyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzhydrol, alpha-((tert-butylamino)methyl)- include:
- Benzhydrol
- Alpha-((methylamino)methyl)benzhydrol
- Alpha-((ethylamino)methyl)benzhydrol
Uniqueness
What sets benzhydrol, alpha-((tert-butylamino)methyl)- apart from these similar compounds is the presence of the tert-butylamino group, which imparts unique steric and electronic properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable in certain applications .
Eigenschaften
CAS-Nummer |
6071-99-4 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
2-(tert-butylamino)-1,1-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-17(2,3)19-14-18(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,19-20H,14H2,1-3H3 |
InChI-Schlüssel |
DIEYOHBZHLDLET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


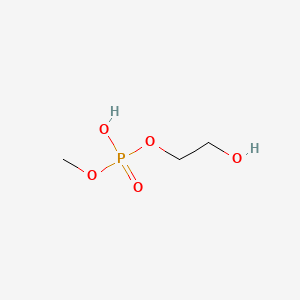

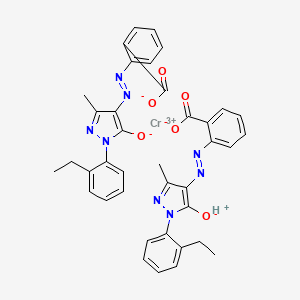

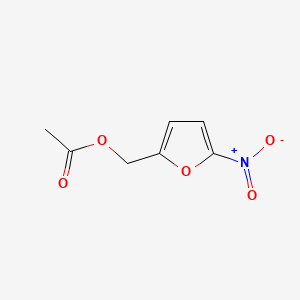
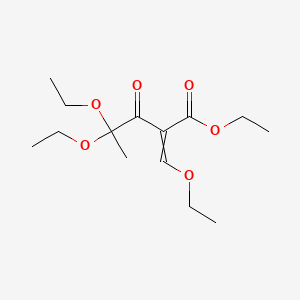
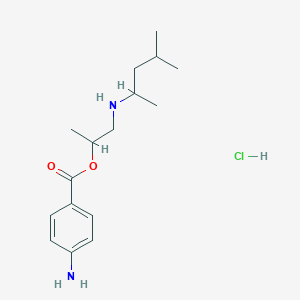
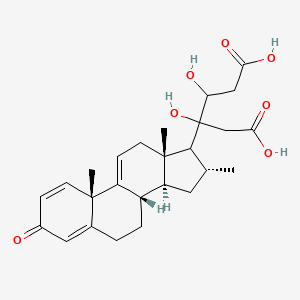
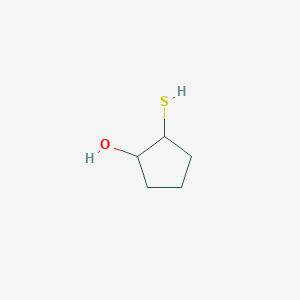
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
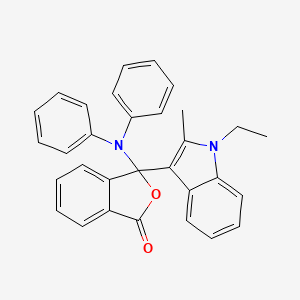
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
